4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL CYANIDE
Overview
Description
4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL CYANIDE is a heterocyclic organic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL CYANIDE typically involves the nucleophilic substitution of cyanuric chloride with piperidine and an amino group. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to accelerate the reaction and improve yield and purity . This method has been shown to be effective in reducing reaction times and enhancing the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL CYANIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino or piperidinyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, acids like trifluoroacetic acid, and catalysts such as palladium for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL CYANIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL CYANIDE involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine
- 2,4,6-tris(4-aminophenyl)-1,3,5-triazine
- 2-amino-4-morpholino-1,3,5-triazine
Uniqueness
4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL CYANIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a piperidinyl group on the triazine ring makes it particularly versatile for various applications in scientific research .
Properties
IUPAC Name |
4-amino-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c10-6-7-12-8(11)14-9(13-7)15-4-2-1-3-5-15/h1-5H2,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVXZHBSWTWEOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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